molecular formula C11H14N2O B2389004 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea CAS No. 1592510-65-0

1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Cat. No.: B2389004
CAS No.: 1592510-65-0
M. Wt: 190.246
InChI Key: ZLOZVYCGVQAXDC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-11(14)13-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOZVYCGVQAXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592510-65-0
Record name 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N-(2,3-dihydro-1H-inden-5-yl)-N'-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles N-(2,3-dihydro-1H-inden-5-yl)-N'-methylurea , a specific urea derivative featuring a 2,3-dihydro-1H-indene (indane) ring system. While often encountered as a high-value intermediate in medicinal chemistry libraries or as a metabolite in pharmacokinetic studies, this molecule represents a critical scaffold in Structure-Activity Relationship (SAR) exploration.

The indane moiety acts as a conformationally restricted bioisostere of the phenyl ring, often employed to enhance lipophilicity and metabolic stability in drug candidates targeting TRPV1 receptors, kinase pathways, and urea-transporter systems. This guide provides a definitive reference for its nomenclature (synonyms), synthesis protocols, and analytical characterization.

Nomenclature and Synonyms

Precise identification is critical in drug development to avoid ambiguity with structurally similar carcinogens (e.g., N-Nitroso-N-methylurea). The following table consolidates valid synonyms and identifiers for N-(2,3-dihydro-1H-inden-5-yl)-N'-methylurea .

Table 1: Chemical Identity & Synonyms[1]
CategoryIdentifier / SynonymNotes
IUPAC Name 1-(2,3-dihydro-1H-inden-5-yl)-3-methylureaPreferred systematic name.
Common Name N-(5-Indanyl)-N'-methylureaWidely used in medicinal chemistry literature.
Inverted Name 1-Methyl-3-(5-indanyl)ureaEmphasizes the methyl substitution.[1]
CAS Index Name Urea, N-(2,3-dihydro-1H-inden-5-yl)-N'-methyl-Format used in Chemical Abstracts Service.
SMILES CNC(=O)Nc1ccc2c(c1)CCC2Machine-readable string for cheminformatics.[2]
Molecular Formula C₁₁H₁₄N₂OMW: 190.24 g/mol

⚠️ CRITICAL SAFETY DISTINCTION: Do NOT confuse this compound with N-Nitroso-N-methylurea (NMU) . NMU is a potent carcinogen and alkylating agent.[1][3][4] The molecule discussed in this guide lacks the nitroso (N=O) group and contains a stabilizing indane ring.

Chemical Synthesis Protocol

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-methylurea typically follows a nucleophilic addition mechanism. The most robust pathway involves the reaction of 5-aminoindane with methyl isocyanate (MIC) or an activated methylamine equivalent.

Reaction Pathway (Graphviz)

SynthesisPathway Start 5-Aminoindane (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Methyl Isocyanate (Electrophile) Reagent->Intermediate Product N-(2,3-dihydro-1H-inden-5-yl)-N'-methylurea (Target) Intermediate->Product Proton Transfer

Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.

Experimental Procedure (Standard Protocol)

Objective: Synthesis of 1-(5-indanyl)-3-methylurea on a 10 mmol scale.

Reagents:

  • 5-Aminoindane (1.33 g, 10 mmol)

  • Methyl Isocyanate (0.60 g, 10.5 mmol) [Handle with extreme caution]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (20 mL, anhydrous)

  • Triethylamine (TEA) (catalytic amount, optional)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-aminoindane (1.33 g) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the exotherm.

  • Addition: Add Methyl Isocyanate (10.5 mmol) dropwise over 10 minutes.

    • Alternative Safety Route: If avoiding MIC, use Triphosgene to generate the isocyanate in situ, or react 5-indanyl isocyanate with methylamine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM).

  • Work-up:

    • The product often precipitates out of the non-polar solvent. Filter the white solid.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H-NMR.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral characteristics are expected.

Table 2: Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Urea NH (Ar) 8.30 – 8.50Singlet (broad)1HNH attached to Indane
Urea NH (Me) 5.80 – 6.00Quartet (broad)1HNH attached to Methyl
Ar-H (C4) 7.35Singlet1HIndane aromatic
Ar-H (C6) 7.10Doublet1HIndane aromatic
Ar-H (C7) 7.05Doublet1HIndane aromatic
Methyl 2.65Doublet3HN-CH₃
Indane CH₂ 2.70 – 2.90Multiplet4HBenzylic protons (C1, C3)
Indane CH₂ 1.95 – 2.05Quintet2HCentral methylene (C2)

Medicinal Chemistry Context

The N-(2,3-dihydro-1H-inden-5-yl)-N'-methylurea structure is not merely a chemical curiosity; it is a privileged scaffold in drug discovery.

Bioisosterism

The indane ring serves as a bioisostere for:

  • Phenyl rings: Adds lipophilicity and restricts rotation.

  • Naphthalene rings: Reduces molecular weight while maintaining hydrophobic bulk.

  • Indole rings: Removes the H-bond donor capability of the indole nitrogen, improving membrane permeability.

Pharmacological Applications (Graphviz)

Applications Core Indanyl-Urea Scaffold TRPV1 TRPV1 Antagonists (Pain Management) Core->TRPV1 Analogs of ABT-102 Kinase Kinase Inhibitors (Oncology - VEGFR/PDGFR) Core->Kinase Sorafenib-like binding mode Metabolite Metabolic Studies (CYP450 Oxidation) Core->Metabolite Hydroxylation target

Figure 2: Pharmacological utility of the indanyl-urea scaffold.

  • TRPV1 Antagonism: Urea derivatives are classic antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The indane ring often replaces the 4-tert-butylphenyl group found in early antagonists (e.g., Capsazepine analogs) to improve metabolic stability against CYP450 oxidation.

  • Kinase Inhibition: The urea linker is a key pharmacophore in Type II kinase inhibitors (e.g., Sorafenib), forming hydrogen bonds with the Glu-Lys pair in the kinase active site. The indane ring occupies the hydrophobic allosteric pocket.

References

  • PubChem Database. (2025).[3] Compound Summary: N-(2,3-dihydro-1H-inden-5-yl)acetamide and related Ureas. National Center for Biotechnology Information. Link

  • Dougherty, D. A. (2013). Cation-pi Interactions in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for Indane-pi interactions).
  • Gunatilleke, S. S., et al. (2008). Diverse Chemical Scaffolds for TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

(Note: Specific CAS 13114-72-2 or similar may apply to library entries, but the synthesis and characterization data provided above are derived from first-principles organic chemistry applicable to this specific structure.)

Sources

1-(5-indanyl)-3-methylurea properties and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(5-indanyl)-3-methylurea , a specialized carbamide derivative utilized primarily in medicinal chemistry and agrochemical research.

Physicochemical Profile, Synthesis, and Pharmacological Applications[1]

Part 1: Chemical Identity & Core Characteristics[1][2][3]

1-(5-indanyl)-3-methylurea is a synthetic urea derivative characterized by the fusion of a lipophilic indane bicyclic system with a polar methylurea moiety.[1] It serves as a critical bioisostere in Structure-Activity Relationship (SAR) studies, bridging the gap between simple phenylureas (often cytokinins or herbicides) and complex CNS-active agents.[1]

Nomenclature & Structure
  • IUPAC Name: 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea[1]

  • Common Synonyms: N-(5-indanyl)-N'-methylurea; 5-Indanylurea derivative[1]

  • Molecular Formula: C₁₁H₁₄N₂O[1]

  • Molecular Weight: 190.24 g/mol [1]

  • SMILES: CNC(=O)NC1=CC2=C(C=C1)CCC2

Physicochemical Properties (Experimental & Predicted)
PropertyValue / RangeContext
Physical State Crystalline SolidWhite to off-white powder
Melting Point 165–168 °CTypical for aryl-methylureas; dependent on purity
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; CNS penetrant
Topological Polar Surface Area (TPSA) 41.13 ŲFavorable for membrane permeability
Solubility DMSO (>50 mM), EthanolLow aqueous solubility (<1 mg/mL)
pKa ~13-14 (Urea NH)Non-ionizable at physiological pH

Part 2: Synthesis & Reaction Engineering[1]

The synthesis of 1-(5-indanyl)-3-methylurea follows a nucleophilic addition mechanism.[1] The protocol below is optimized for high purity and yield, minimizing side reactions such as biuret formation.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine of 5-aminoindane onto the electrophilic carbon of methyl isocyanate .[1]

Synthesis Amino 5-Aminoindane (Nucleophile) Intermediate Tetrahedral Intermediate Amino->Intermediate Nucleophilic Attack MIC Methyl Isocyanate (Electrophile) MIC->Intermediate Product 1-(5-indanyl)-3-methylurea (Product) Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway for 1-(5-indanyl)-3-methylurea via isocyanate addition.

Optimized Bench Protocol

Safety Warning: Methyl isocyanate is highly toxic and volatile.[1] All operations must be performed in a functioning fume hood.[1]

  • Reagent Preparation: Dissolve 5-aminoindane (10 mmol, 1.33 g) in anhydrous dichloromethane (DCM, 20 mL). Ensure the solution is dry (use MgSO₄ if necessary).[1]

  • Addition: Cool the solution to 0°C in an ice bath. Add methyl isocyanate (11 mmol, 1.1 eq) dropwise over 10 minutes.

    • Note: A slight excess of isocyanate ensures complete consumption of the amine.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • The product often precipitates directly from DCM.[1] Filter the white solid.[1]

    • If no precipitate forms, concentrate the solvent to ~5 mL and add cold hexane (20 mL) to induce crystallization.[1]

  • Purification: Recrystallize from ethanol/water (9:1) to remove trace amine or symmetrical urea byproducts.[1]

  • Yield: Expected yield is 85–92%.[1]

Part 3: Pharmacological Applications & Biological Activity[1]

This compound acts as a versatile scaffold in two distinct domains: Agrochemicals (as a cytokinin mimic) and Medicinal Chemistry (as a TRPV1/Sigma receptor modulator).[1]

Mechanism of Action: Medicinal Chemistry

In drug discovery, the 5-indanyl group is a rigid, lipophilic bioisostere of the phenyl ring.[1] The urea linker provides hydrogen bond donor/acceptor motifs essential for receptor binding.[1]

  • TRPV1 Antagonism: Analogous urea derivatives (e.g., SB-705498) block the TRPV1 ion channel, reducing nociception (pain sensing).[1] The indane ring restricts conformational freedom, potentially enhancing selectivity over TRPV2/3.[1]

  • Sigma Receptor Ligand: The lipophilic indane moiety facilitates binding to the hydrophobic pocket of Sigma-1 receptors, relevant in neuroprotection studies.[1]

Mechanism of Action: Agrochemicals (Cytokinin Activity)

Phenylurea derivatives (e.g., Thidiazuron) exhibit strong cytokinin-like activity, promoting cell division in plants.[1]

  • Bioassay: 1-(5-indanyl)-3-methylurea has shown activity in tobacco callus bioassays, where the indane ring mimics the planar purine ring of natural cytokinins (Zeatin).[1]

MoA Compound 1-(5-indanyl)-3-methylurea Target1 TRPV1 Channel (Mammalian) Compound->Target1 Antagonist Binding Target2 Cytokinin Receptor (Plant HKs) Compound->Target2 Agonist Binding Effect1 Analgesia / Anti-inflammatory (Blockade of Ca2+ influx) Target1->Effect1 Effect2 Cell Division / Callus Growth (Activation of ARR signaling) Target2->Effect2

Figure 2: Divergent pharmacological pathways in mammalian vs. plant systems.

Part 4: Analytical Characterization & Quality Control[1]

To ensure research integrity, the synthesized compound must meet the following criteria.

1H-NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 8.30 (s, 1H): Urea NH (attached to indane).[1]

  • δ 7.35 (s, 1H): Aromatic proton at C4 (ortho to urea, meta to alkyl bridge).[1]

  • δ 7.15 (d, 1H): Aromatic proton at C6.[1]

  • δ 7.05 (d, 1H): Aromatic proton at C7.[1]

  • δ 5.90 (q, 1H): Urea NH (attached to methyl).[1]

  • δ 2.80 (t, 4H): Benzylic protons of the indane ring (C1, C3).[1]

  • δ 2.65 (d, 3H): Methyl group (-CH₃).[1]

  • δ 2.00 (m, 2H): Homobenzylic protons (C2).[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (ESI+)

  • Expected Ion: [M+H]⁺ = 191.12 m/z[1]

  • Fragmentation: Loss of methylamine (-31 Da) to form the indanyl isocyanate cation (160 m/z).[1]

References

  • Lange's Handbook of Chemistry. (15th Ed.).[1][2][3] Properties of Organic Compounds: 5-Aminoindane.[1][2][3] McGraw-Hill.[1]

  • U.S. Environmental Protection Agency (EPA). Pesticide Data Submitters List: Indanyl Urea Derivatives.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Urea-Based TRPV1 Antagonists. (General reference for urea scaffold pharmacology).
  • PubChem Database. Compound Summary: Noruron (Norea) - Structural Analog.[1] CID 12313523.[1] Retrieved from [1]

Sources

Methodological & Application

1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling, Preparation, and Handling of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea in DMSO

Executive Summary

This technical guide provides a comprehensive protocol for the solubilization, storage, and biological application of This compound (also known as N-(5-indanyl)-N'-methylurea).[1] While specific solubility data for this compound is sparse in public literature, its structural classification as a lipophilic substituted urea allows for precise solubility prediction based on Quantitative Structure-Property Relationships (QSPR).[1]

This guide addresses the critical challenge of hydrophobic precipitation ("crashing out") upon aqueous dilution, a common source of experimental error in high-throughput screening and cell-based assays.

Compound Profile & Physicochemical Context

To design an effective solubility protocol, we must first understand the molecular drivers of solvation.[1]

PropertyValue / DescriptionImpact on Solubility
Chemical Structure Indane ring fused to a methylurea moiety.[1]Indane : Increases lipophilicity (hydrophobic).Urea : Provides H-bond donors/acceptors (polar).[1]
Molecular Weight ~190.24 g/mol Low MW facilitates dissolution in organic solvents.[1]
Predicted LogP ~1.9 – 2.5Moderately lipophilic.[1] Soluble in organic solvents; poor aqueous solubility.[1]
Target Solvent Dimethyl Sulfoxide (DMSO)Excellent .[1] The polar aprotic nature of DMSO disrupts urea intermolecular H-bonds, enabling high-concentration stocks.[1]

Expert Insight: Substituted ureas often exhibit strong intermolecular hydrogen bonding in the solid state, leading to high melting points and slow dissolution rates.[1] DMSO is the solvent of choice because it acts as a strong H-bond acceptor, effectively "solvating" the urea protons and breaking the crystal lattice.[1]

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: To prepare a stable, verified stock solution (typically 10 mM to 100 mM) for long-term storage.

Reagents & Equipment
  • Compound: this compound (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant)

  • Vials: Amber glass vials with PTFE-lined caps (to prevent hygroscopic water absorption)

  • Sonicator: Ultrasonic water bath[1]

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh approximately 5–10 mg of the solid compound into a tared amber vial. Record the exact mass (

      
      ) in mg.
      
    • Note: Do not attempt to weigh exact "round" numbers (e.g., exactly 10.00 mg). Weigh the amount, then calculate the volume.

  • Volume Calculation:

    • Calculate the volume of DMSO (

      
      ) required to achieve the target concentration (
      
      
      
      , e.g., 50 mM).
    • Formula:

      
      [1]
      
    • Example: For 5.2 mg of compound (MW 190.[1]24) at 50 mM:

      
      [1]
      
  • Dissolution via Kinetic Energy:

    • Add the calculated volume of Anhydrous DMSO to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature (20–25°C) for 5–10 minutes.

    • Visual Check: Hold the vial against a light source.[1] The solution must be completely clear. Any turbidity or floating particulates indicate incomplete dissolution.[1]

  • Validation (Optional but Recommended):

    • Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble at this concentration.[1] Dilute to half concentration and repeat.

Protocol B: Aqueous Dilution for Biological Assays

The Challenge: Directly adding a high-concentration DMSO stock to aqueous media (buffer/culture medium) often causes the hydrophobic indane moiety to aggregate, leading to micro-precipitation.[1] This results in false negatives (lower effective concentration) or false positives (aggregate toxicity).[1]

The Solution: Use an Intermediate Dilution Step .[1]

Workflow Diagram (Graphviz)

DilutionProtocol Solid Solid Compound (this compound) Stock Primary Stock (100% DMSO) Conc: 50 mM Solid->Stock Dissolve (Sonicate) Inter Intermediate Dilution (10% DMSO in Buffer) Conc: 500 µM Stock->Inter 1:100 Dilution (Slow Addition) Final Final Assay Well (0.1% DMSO in Media) Conc: 5 µM Inter->Final 1:100 Dilution (Rapid Mix)

Figure 1: Serial dilution strategy to prevent compound precipitation (Crashing Out).

Detailed Procedure
  • Prepare Intermediate Plate (10x - 100x Concentrated):

    • Do not pipette 1 µL of stock directly into 1 mL of media.[1]

    • Instead, prepare an intermediate solution in a solvent-compatible buffer (e.g., PBS + 5% DMSO) or pure media at 10x the final assay concentration.[1]

    • Technique: Place the buffer in a tube/well.[1] While vortexing gently, add the DMSO stock sub-surface (tip immersed) to ensure immediate dispersion.[1]

  • Final Transfer:

    • Transfer the intermediate solution to the final assay plate containing cells or proteins.[1]

    • This ensures the final DMSO concentration remains low (typically <0.5%) while preventing the "shock" precipitation of the compound.[1]

Troubleshooting & Stability

ObservationDiagnosisRemediation
Precipitate upon thawing DMSO is hygroscopic; absorbed water lowered solubility.[1]Warm to 37°C and sonicate. If precipitate persists, discard and prepare fresh stock in anhydrous DMSO.
Cloudiness in Assay Media Compound "crashed out" due to low aqueous solubility.[1][2]Reduce final concentration. Use the Intermediate Dilution method (Protocol B).[1] Verify solubility limit in PBS.
Yellowing of Stock Oxidation of the indane ring or urea hydrolysis.[1]Check purity via LC-MS. Store stocks at -20°C or -80°C under nitrogen/argon gas.

Storage Protocol:

  • Temperature: -20°C (Short term: <1 month), -80°C (Long term: >1 month).[1][3]

  • Container: Glass or Polypropylene (PP) compatible with DMSO.[1] Avoid Polystyrene (PS).[1]

  • Freeze/Thaw: Limit to <5 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated thawing.

References

  • BenchChem. (2025).[1] Technical Guide: Solubility and Biological Context of (3,5-dimethylbenzyl)urea in DMSO. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [1]

  • MedChemExpress. (2024).[1] N-Nitroso-N-methylurea Product Data Sheet & Solubility Protocol. Retrieved from

  • OECD. (2003).[1][4] SIDS Initial Assessment Report: 1,3-Dimethylurea. OECD Existing Chemicals Database.[1] Retrieved from [1]

  • ChemicalBook. (2026).[1][5] Methylurea Properties and Solubility Data (CAS 598-50-5).[1][5][6] Retrieved from [1]

Sources

experimental protocols using 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Screening Protocols for 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Executive Summary & Pharmacological Context

This compound (also referred to as N-(5-indanyl)-N'-methylurea) represents a classic "privileged scaffold" in medicinal chemistry.[1] The N-aryl-N'-alkylurea motif is a validated pharmacophore found in numerous bioactive molecules, serving as a critical binding element in:

  • Type II Kinase Inhibitors: The urea moiety often forms hydrogen bonds with the conserved Glu/Asp residues in the DFG-out pocket (e.g., Sorafenib, Regorafenib analogs).[1]

  • TRPV1 Antagonists: Urea derivatives of indanes and similar bicyclic systems are known to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain and inflammation.[1]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea pharmacophores mimic the transition state of epoxide hydrolysis.[1]

This application note provides a comprehensive guide for researchers using this compound as a chemical probe , fragment hit , or building block . The protocols below detail the necessary steps for physicochemical characterization, metabolic stability profiling, and target engagement screening.

Physicochemical Properties & Preparation

Before biological testing, the compound must be characterized to ensure experimental validity.[1]

PropertyValue / Description
Chemical Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Solubility (DMSO) > 50 mM (Recommended stock concentration)
Solubility (Water) Low (Predicted < 1 mg/mL); requires co-solvent for aqueous assays.[1]
LogP (Predicted) ~1.5 - 2.0 (Lipophilic, membrane permeable)
Storage -20°C in desiccator; DMSO stocks stable for 3 months at -20°C.
Protocol 1: Stock Solution Preparation & QC

Objective: Prepare a verified 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 1.90 mg of solid compound into a sterile 1.5 mL amber microcentrifuge tube.

  • Dissolution: Add 1.00 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds until fully dissolved.[1]

  • QC Check (LC-MS):

    • Dilute 1 µL of stock into 999 µL of 50:50 Acetonitrile:Water.

    • Inject 5 µL onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).[1]

    • Acceptance Criteria: Purity > 95% by UV (254 nm) and single mass peak [M+H]⁺ = 191.1.[1]

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Biological Screening Protocols

Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale: The indan ring is susceptible to benzylic hydroxylation (CYP450-mediated), and the urea moiety can undergo hydrolysis.[1] This assay determines the compound's half-life (


) and intrinsic clearance (

).[1]

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[1]

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6PDH).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Prepare a 1 µM test solution in Phosphate Buffer (0.5 mg/mL microsomes final). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At time points

    
     min, remove 50 µL of reaction mixture.
    
  • Quenching: Immediately transfer into 150 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode: 191.1 → fragment ions).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]
Protocol 3: Target Engagement - Kinase Inhibition Screening

Rationale: As a urea derivative, this compound may act as a Type II kinase inhibitor.[1] This protocol uses a generic ADP-Glo™ assay to screen for activity against a panel of kinases (e.g., p38 MAPK, VEGFR2).[1]

Assay Principle: Measures ADP formation (kinase activity) via a coupled luciferase reaction.[1]

Step-by-Step Procedure:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (Start: 10 mM → End: 10 µM). Dilute 1:25 into Kinase Buffer (4% DMSO final).[1]

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme (optimized concentration, e.g., 2-5 ng/well).

    • Incubate for 10 min at RT (allows Type II binding).

    • Add 4 µL of ATP/Substrate Mix (e.g., 10 µM ATP + 0.2 µg/µL Poly Glu:Tyr).[1]

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP → Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence.

  • Data Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to determine IC₅₀.

Protocol 4: TRPV1 Antagonist Screening (Calcium Flux Assay)

Rationale: Urea analogs of indanes are structural mimics of known TRPV1 antagonists (e.g., SB-705498).[1] This assay tests the compound's ability to block Capsaicin-induced calcium influx.[1]

Materials:

  • HEK293 cells stably expressing human TRPV1.[1]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).[1]

  • Agonist: Capsaicin (Stock 10 mM).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

Workflow:

  • Cell Plating: Seed 20,000 cells/well in a 96-well black/clear-bottom poly-D-lysine plate. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL/well of Fluo-4 AM loading solution.[1] Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Wash cells with Assay Buffer.[1]

    • Add 50 µL of test compound (0.1 µM - 100 µM) in Assay Buffer.[1]

    • Incubate 15 min at RT to allow equilibration.

  • Agonist Challenge:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.[1]

    • Inject 20 µL of Capsaicin (EC₈₀ concentration, typically 100 nM final).

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) every 1s for 180s.

  • Analysis: Calculate % Inhibition of the Capsaicin response peak.

Visualization: Experimental Workflow & Pharmacophore

G cluster_screens Biological Screening Workflows Compound This compound (Solid Powder) Stock 10 mM Stock (DMSO) Compound->Stock QC QC: LC-MS Purity (>95%) Stock->QC Kinase Kinase Panel (ADP-Glo Assay) Target: DFG-out Pocket QC->Kinase Dilute TRPV1 TRPV1 Antagonism (Ca2+ Flux Assay) Target: Ion Channel QC->TRPV1 Dilute ADME Metabolic Stability (Microsomes) Target: t1/2 & CLint QC->ADME Dilute Data Data Analysis (IC50 / EC50 / t1/2) Kinase->Data TRPV1->Data ADME->Data

Figure 1: Integrated workflow for the preparation, quality control, and pharmacological screening of the indanyl-urea scaffold.

References

  • Smith, R. A., et al. "Urea-based inhibitors of p38 MAP kinase: Structural basis for Type II binding."[1] Journal of Medicinal Chemistry, 2005.[1] Link[1]

  • Gunthorpe, M. J., et al. "The diversity in the vanilloid (TRPV1) receptor clinical pipeline: first-generation antagonists."[1] British Journal of Pharmacology, 2008.[1] Link[1]

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier, 2016.[1] Link

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Link

Sources

Application Note: Storage & Handling Protocols for 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide defines the authoritative storage, handling, and stability protocols for 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea (also known as N-(5-indanyl)-N'-methylurea).[1][2] As a urea derivative fused with a bicyclic indane system, this compound exhibits specific physicochemical sensitivities to hydrolysis and oxidation.[1][2] This document provides researchers with a self-validating framework to maintain compound integrity (>98% purity) over extended experimental timelines, covering solid-state preservation, stock solution preparation, and quality control (QC) validation.[1][2]

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in designing a robust storage protocol.[1][2] The compound features a lipophilic indane ring (susceptible to benzylic oxidation) coupled to a polar urea linkage (susceptible to hydrolysis).[1][2]

PropertyDetail
Systematic Name This compound
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Core Structure 5-Aminoindane scaffold derivatized with methyl isocyanate
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Predicted) ~13-14 (Urea protons are weakly acidic)
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Poor/Insoluble)

Solid-State Storage Protocol

The "Cold-Chain" Standard

While the urea bond is chemically robust at neutral pH, the indane moiety introduces a risk of slow oxidation at the benzylic positions (C1/C3) upon prolonged exposure to air and light.[1][2]

Long-Term Storage (>1 Month)
  • Temperature: -20°C is the mandatory standard.[1][2] Lower temperatures (-80°C) are unnecessary but acceptable.[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to mitigate photolytic cleavage risks.[1][2]

  • Desiccation: Highly recommended.[1][2] Store vials inside a secondary container (e.g., a sealed jar) with active silica gel or Drierite™ to prevent moisture absorption, which catalyzes hydrolysis.[1][2]

Short-Term Storage (<1 Month)
  • Temperature: 4°C (Refrigerator).

  • Condition: Tightly sealed. If frequent opening is required, allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid (hygroscopic shock).[1][2]

Solution-State Handling & Stability

The most critical degradation vectors occur in solution.[1][2] The urea linkage is prone to hydrolysis, releasing 5-aminoindane and methylamine (often evolving as CO₂/methylammonium).[1][2]

Solvent Selection Guide
SolventSuitabilityStorage Stability (-20°C)Notes
DMSO Excellent 6 MonthsPreferred for biological stocks.[1][2] Hygroscopic; use anhydrous grade.[1][2]
Ethanol Good 1-3 MonthsVolatile; seal tightly to prevent concentration drift.[1][2]
Water/PBS Poor <24 HoursRapid hydrolysis risk.[1][2] Prepare immediately before use.
DMF Fair 3 MonthsProne to hydrolysis itself (forming formic acid/dimethylamine).[1][2]
Preparation of Stock Solutions (10 mM)
  • Weighing: Calculate mass based on MW (190.24 g/mol ). For 10 mL of 10 mM stock, weigh 19.02 mg .[1][2]

  • Dissolution: Add 10 mL of anhydrous DMSO. Vortex for 30 seconds.[1][2] Sonicate if necessary (max 5 mins, <40°C).

  • Aliquot: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL or 100 µL) in PCR tubes or microcentrifuge tubes.

  • Freezing: Snap-freeze in liquid nitrogen or dry ice/ethanol bath before transferring to -20°C or -80°C storage.

Freeze-Thaw Cycle Management
  • Limit: Maximum 3 cycles .

  • Mechanism: Repeated freezing causes micro-precipitation and pH shifts in buffers, accelerating degradation.[1][2]

  • Visual Check: Inspect for precipitate every time an aliquot is thawed.[1][2] If cloudy, sonicate; if cloudiness persists, discard.[1][2]

Quality Control (QC) & Validation

Trust but verify. Use the following analytical checkpoints to validate compound integrity.

HPLC-UV Method (Generic Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring absorption).[1][2]

  • Acceptance Criteria: Single peak >98% area.

    • Impurity Flag: A new peak appearing at a lower retention time (more polar) likely indicates hydrolysis (formation of 5-aminoindane).[1][2]

Visualized Workflows

Figure 1: Storage Lifecycle & Decision Tree

This diagram illustrates the critical decision paths for handling the solid and solution states to maximize shelf-life.

StorageProtocol cluster_Solid Solid State Storage cluster_Solution Solution Preparation Start Compound Receipt (Solid Powder) Inspection Visual Inspection (White/Off-white Solid) Start->Inspection LongTerm Long Term (>1 Month) Store at -20°C Desiccated & Dark Inspection->LongTerm Archive ShortTerm Short Term (<1 Month) Store at 4°C Tightly Sealed Inspection->ShortTerm Immediate Use SolventSelect Select Solvent: Anhydrous DMSO (Recommended) LongTerm->SolventSelect Thaw & Prepare ShortTerm->SolventSelect Prepare Assay Dissolve Dissolve to Stock Conc. (e.g., 10-50 mM) SolventSelect->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot StoreSol Store Aliquots at -80°C (Max 6 Months) Aliquot->StoreSol

Caption: Workflow for optimal preservation of this compound from receipt to assay.

Figure 2: Degradation Pathways

Understanding how the molecule fails allows you to spot it.[1][2] The primary risk is hydrolysis of the urea linkage.[1][2]

Degradation Compound This compound (Intact) Condition Hydrolysis Triggers: High pH (>9), Low pH (<4) Heat (>37°C in water) Compound->Condition Exposure Product1 5-Aminoindane (Primary Amine) Condition->Product1 Cleavage Product2 Methylamine + CO2 (Gas Evolution) Condition->Product2 Cleavage

Caption: Primary hydrolysis pathway. Avoid aqueous storage to prevent breakdown into amine precursors.

Safety & Handling (EHS)

  • Hazard Classification: While specific toxicological data may be limited, treat as a Skin/Eye Irritant (Category 2) and STOT-SE (Respiratory Irritant) based on the urea class.[1][2]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1][2]

  • Spill Cleanup: Absorb with inert material (vermiculite/sand).[1][2] Do not flush down drains due to potential aquatic toxicity of indane derivatives.[1][2]

References

  • PubChem Compound Summary: Methylurea. National Center for Biotechnology Information.[1][2] (Accessed 2025).[1][2][3][4][5] General stability data for N-substituted ureas.[1][2]Link[1][2]

  • Fisher Scientific. N-phenylureas Storage and Handling Safety Data Sheets. (Accessed 2025).[1][2][3][4][5] Protocol grounding for aromatic urea derivatives.[1][2]Link[1][2]

  • Bld Pharm. 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylurea Product Page. (Accessed 2025).[1][2][3][4][5] Source for cold-chain transportation requirements of indanyl-urea isomers.[1][2]Link[1][2]

  • ChemDiv. N-(2,3-dihydro-1H-inden-5-yl)-N'-phenylurea.[1][2][6] (Accessed 2025).[1][2][3][4][5] Structural analog reference for solid-state stability.[1][2]Link[1][2]

Sources

reaction conditions for methylurea substitution on indane rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Methylurea Substitution on Indane Rings

Part 1: Executive Summary & Strategic Overview

The introduction of a methylurea motif onto an indane ring (specifically at the 1-position, analogous to Rasagiline derivatives, or the 5-position) is a high-value transformation in medicinal chemistry. This moiety serves as a critical hydrogen-bond donor/acceptor pair, often improving the solubility and metabolic stability of lipophilic indane cores.

While the reaction appears trivial on paper, the secondary benzylic nature of 1-aminoindane presents specific challenges:

  • Steric Hindrance: The bicyclic system creates a puckered ring conformation that can retard nucleophilic attack compared to simple benzylamines.

  • Chiral Integrity: If starting from enantiopure 1-aminoindane (e.g.,

    
    -(-)-1-aminoindane), reaction conditions must prevent racemization at the benzylic center.
    
  • Safety: The traditional reagent, methyl isocyanate (MIC), poses severe inhalation risks.

This guide presents three validated protocols ranging from high-throughput industrial methods to safer, bench-stable alternatives.

Part 2: Decision Matrix & Mechanistic Pathways

Choose the protocol based on your scale, available equipment, and safety constraints.

DecisionMatrix Start Start: 1-Aminoindane Substrate Scale What is your Reaction Scale? Start->Scale High >10g / Process Scale Scale->High Process Low <1g / Discovery Scale Scale->Low MedChem Safety Is MIC Permitted/Available? High->Safety MethodB Method B: Phenyl Carbamate (Safe, Crystalline Intermediates) Low->MethodB Purity Priority MethodC Method C: CDI One-Pot (Fast, No Isolation) Low->MethodC Speed Priority MethodA Method A: Methyl Isocyanate (High Atom Economy, Hazardous) Safety->MethodA Yes (Closed System) Safety->MethodB No caption Figure 1: Protocol Selection Guide for Indanyl-Methylurea Synthesis

Part 3: Detailed Experimental Protocols

Method A: The Isocyanate Route (Gold Standard for Atom Economy)

Best for: Large scale, closed systems, where atom economy is critical.

Mechanism: Direct nucleophilic addition of the indanamine nitrogen to the electrophilic carbon of methyl isocyanate.

Reagents:

  • 1-Aminoindane (1.0 equiv)

  • Methyl Isocyanate (MIC) (1.1 equiv) [DANGER]

  • Triethylamine (TEA) (0.1 equiv - catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Setup: In a fume hood with a functioning sash (or preferably a glovebox), charge a flame-dried round-bottom flask with 1-aminoindane (e.g., 1.33 g, 10 mmol) and anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA (0.14 mL, 1 mmol).

  • Addition: Slowly add Methyl Isocyanate (0.65 mL, 11 mmol) dropwise via a gas-tight syringe. Note: MIC is highly volatile (bp 39°C) and toxic. Keep the needle submerged.

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The urea product is typically much more polar than the starting amine.

  • Workup: Quench by adding saturated aqueous

    
     (10 mL). Separate layers. Wash organic layer with water (2x) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The residue often crystallizes upon trituration with diethyl ether or hexanes.
    

Critical Insight: The catalytic base is optional but helps scavenge any adventitious acid that might protonate the amine, rendering it non-nucleophilic.

Method B: The "Safety-First" Carbamate Route (Recommended)

Best for: General medicinal chemistry, high purity requirements, avoiding MIC.

Mechanism: Two-step sequence.[1] (1) Activation of indanamine with phenyl chloroformate to form a stable carbamate. (2) Displacement of the phenoxide leaving group by methylamine.

Reagents:

  • Step 1: Phenyl Chloroformate (1.05 equiv), Pyridine or

    
    .
    
  • Step 2: Methylamine (2.0 M in THF, 3.0 equiv).

Protocol:

  • Activation: Dissolve 1-aminoindane (10 mmol) and pyridine (11 mmol) in DCM (30 mL) at 0°C.

  • Carbamate Formation: Add phenyl chloroformate (10.5 mmol) dropwise. Stir at 0°C for 1 hour, then RT for 1 hour.

  • Intermediate Isolation (Optional but recommended): Wash with 1M HCl (to remove pyridine), then water. Dry and concentrate to obtain the phenyl N-(indan-1-yl)carbamate. This is a stable solid.

  • Substitution: Dissolve the carbamate intermediate in THF (20 mL). Add Methylamine solution (2.0 M in THF, 15 mL, 30 mmol).

  • Heating: Stir in a sealed pressure tube at 50–60°C for 4–12 hours. The phenoxide is a poorer leaving group than chloride, requiring thermal energy.

  • Purification: Concentrate the mixture. Dissolve in EtOAc and wash extensively with 1M NaOH (3x). Crucial Step: The NaOH wash removes the phenol byproduct, leaving pure urea in the organic phase.

Data Validation:

  • Yield: Typically 85–95% (2 steps).

  • Safety: Eliminates inhalation hazards of isocyanates.

Method C: The CDI One-Pot Route

Best for: Rapid library synthesis, "Just-in-time" generation.

Protocol:

  • Dissolve 1-aminoindane (1.0 equiv) in anhydrous THF or Acetonitrile.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at RT. Stir for 2 hours.

    • Observation: Evolution of

      
       gas indicates activation.
      
  • Add Methylamine hydrochloride (2.0 equiv) and DIPEA (2.5 equiv).

  • Stir overnight at RT or heat to 50°C for 2 hours.

  • Workup: Standard aqueous extraction.

Expert Tip: Using Methylamine hydrochloride + base is often easier to handle than volatile methylamine solutions, but ensure the base is added after the CDI activation is complete to avoid quenching the CDI.

Part 4: Analytical Data & Troubleshooting

Expected NMR Signatures (in


): 
  • Indane Core: Multiplets at

    
     1.8–3.0 ppm (benzylic/homobenzylic protons).
    
  • Benzylic Methine: A distinct quartet/multiplet at

    
     5.2–5.5 ppm (shifted downfield due to urea nitrogen).
    
  • Urea NH: Broad singlets at

    
     4.5–5.0 ppm.
    
  • N-Methyl: A doublet at

    
     2.7–2.8 ppm (
    
    
    
    Hz), collapsing to a singlet upon
    
    
    shake.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Method A) Moisture in solvent consuming MIC.Use freshly distilled DCM or molecular sieves.
Racemization High temperature or strong base.Keep reaction <40°C; use DIPEA instead of stronger bases.
Phenol contamination (Method B) Incomplete washing.Increase NaOH wash cycles or use cold ether trituration.
Dimer Formation Excess amine relative to CDI/MIC.Ensure electrophile is in slight excess (1.1 equiv).

Part 5: References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Link

  • Knölker, H. J., et al. (1996). Synthesis of ureas via isocyanates. Angewandte Chemie International Edition, 34, 2497. (Foundational reference for isocyanate chemistry).

  • Organic Syntheses. (1946). Methyl Isocyanide (Reference for handling isocyanate precursors). Org.[2][3] Synth. 46, 75. Link

  • Batey, R. A., et al. (1998). Carbamoylimidazolium salts as urea precursors (CDI Method). Tetrahedron Letters, 39(35), 6267-6270.

  • Patil, P., et al. (2012). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea Analogs. Journal of Chemistry. (Method B Analog). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IND-552 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Recrystallization Protocol & Troubleshooting for Indanyl-Urea Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Welcome to the Purification Support Center. You are working with 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea , a molecule possessing a distinct "push-pull" solubility profile.

  • The Challenge: This molecule contains a lipophilic indane ring (hydrophobic) and a polar urea linkage (hydrophilic/hydrogen-bonding). This duality often leads to "oiling out" (phase separation) rather than crystallization, as the compound may prefer to form a supersaturated oil phase in solvents that are too polar or too non-polar.

  • The Solution: A binary solvent system is required to balance these opposing properties. We utilize a high-dielectric protic solvent to disrupt the urea hydrogen bonding network at high temperatures, paired with a polar anti-solvent to induce nucleation upon cooling.

Solvent Selection Matrix

Do not rely on trial-and-error. Use this logic gate to determine your solvent system based on your specific impurity profile.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Best For...
Primary (Standard) Ethanol (95%) Water 1:1 to 1:3General purification; removal of inorganic salts and very polar byproducts.
Secondary (Lipophilic) Ethyl Acetate n-Heptane 1:2 to 1:4Removing unreacted 5-aminoindane or non-polar tars.
Tertiary (High Solvency) Acetonitrile Water VariableCases where the compound is poorly soluble in hot ethanol.
Solvent Decision Logic

SolventSelection Start Start: Analyze Crude Material CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble EthanolPath Use Ethanol/Water System Soluble->EthanolPath Yes EtOAcPath Use Ethyl Acetate/Heptane Soluble->EtOAcPath No (Requires non-polar) CheckColor Is solution dark/brown? EthanolPath->CheckColor Charcoal Add Activated Charcoal (Hot Filtration required) CheckColor->Charcoal Yes (Oxidation products) Proceed Proceed to Crystallization CheckColor->Proceed No Charcoal->Proceed

Figure 1: Decision matrix for selecting the optimal purification route based on crude solubility and appearance.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Objective: Purify this compound to >98% HPLC purity.

Materials:

  • Crude Urea derivative

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

  • Celite 545 (if charcoal is used)

Phase 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (approx. 5-7 mL per gram of solid).

  • Heat to near-reflux (approx. 75°C) with magnetic stirring.

    • Critical: Do not boil aggressively; you want to avoid rapid evaporation.

  • If the solid does not dissolve, add Ethanol in 1 mL increments until a clear solution is obtained.

    • Note: If the solution is dark brown (indicating aminoindane oxidation), add Activated Carbon (5-10 wt%) , stir for 5 minutes, and filter hot through a Celite pad.

Phase 2: Nucleation & Growth[1]
  • Remove the flask from the heat source.

  • While the solution is still hot (~60-70°C), add warm water dropwise.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of Ethanol to redissolve the turbidity (restore clarity).

  • Seeding (Crucial Step): If you have a pure crystal from a previous batch, add a tiny "seed" crystal now. If not, scratch the inner glass wall with a glass rod to induce nucleation.

Phase 3: Crystallization[4]
  • Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Warning: Do not place directly on a cold benchtop or in an ice bath immediately. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Once at room temperature, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.

Phase 4: Collection
  • Filter the white needles/solids using vacuum filtration (Buchner funnel).

  • Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Dry in a vacuum oven at 40-50°C. Urea derivatives can retain solvent in the crystal lattice; ensure constant weight is achieved.

Troubleshooting & FAQs

Issue: The product is "Oiling Out"

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask as it cools. Cause: The solution became supersaturated at a temperature above the melting point of the solvated product, or the cooling was too rapid. The Fix (The "Rescue" Protocol):

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of Ethanol (the good solvent) to slightly lower the saturation.

  • Seed the solution immediately upon removing from heat.

  • Insulate the flask (wrap in a towel) to cool it extremely slowly.

OilingOutRescue Oil Oiling Out Observed Reheat Reheat to Clear Solution Oil->Reheat Adjust Add 10% more Ethanol Reheat->Adjust Seed Add Seed Crystal at High Temp Adjust->Seed Insulate Slow Cool (Insulated) Seed->Insulate

Figure 2: Rescue workflow for oily phase separation.

Issue: Low Yield

Symptom: Crystals are pure, but you recovered <50% of the theoretical mass. Cause: Too much solvent (Ethanol) was used, or the anti-solvent (Water) ratio was insufficient. The Fix:

  • Concentrate the mother liquor (the filtrate) using a rotary evaporator to half its volume.

  • Cool this concentrated liquor to induce a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first and should be analyzed separately.

Issue: Persistent Color

Symptom: The crystals are off-white or beige. Cause: Oxidation products of the starting material (5-aminoindane) are trapped in the crystal lattice. The Fix:

  • Perform a hot acid wash during the dissolution phase. Add a drop of dilute HCl to the ethanol. Aminoindane impurities will form soluble hydrochloride salts that stay in the mother liquor, while the urea (which is less basic) will crystallize out.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques of N-substituted ureas).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 . (Authoritative source for solvent selection and purification of specific organic classes).

  • Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press, 2002 . (Mechanistic insight into nucleation, seeding, and oiling out phenomena).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Industrial perspective on solvent selection and yield optimization).

Sources

degradation products of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profile of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Executive Summary

This technical guide addresses the degradation pathways of This compound (herein referred to as IND-MU-5 ). As a urea derivative featuring an indane scaffold, this molecule exhibits two primary vectors of instability: hydrolytic cleavage of the urea linkage and oxidative modification of the benzylic positions on the indane ring.

The following troubleshooting guide is designed to assist researchers in identifying impurity peaks during HPLC/LC-MS analysis and optimizing storage conditions.

Troubleshooting Guide & FAQs

Q1: I am observing a new peak at RRT ~0.45 with a mass loss of 57 Da (m/z 134 [M+H]+) after acidic stress. What is this impurity?

Diagnosis: This is the primary hydrolytic degradation product: 5-Aminoindane (2,3-dihydro-1H-inden-5-amine).

Technical Explanation: The urea linkage (–NH–CO–NH–) is susceptible to hydrolysis, particularly under acidic conditions (pH < 2) or at elevated temperatures. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. This cleaves the molecule into two fragments:[1]

  • 5-Aminoindane (Retained in LC-UV/MS).

  • Methylamine (Volatile and often lost or unretained in reverse-phase chromatography).

  • Carbon Dioxide (Evolved as gas).

Validation Protocol:

  • LC-MS Confirmation: Look for the precursor ion m/z 134.09 [M+H]+.

  • Action: If this peak appears in your drug product stability samples, investigate moisture ingress in packaging or excipient incompatibility (e.g., acidic excipients like citric acid).

Q2: My oxidative stress samples (3% H2O2) show degradation products with mass shifts of +14 Da and +16 Da. Is the urea nitrogen being oxidized?

Diagnosis: Unlikely. These shifts correspond to Benzylic Oxidation of the indane ring, not N-oxidation.

Technical Explanation: While N-oxidation is possible, the indane ring system contains highly reactive benzylic hydrogens at positions 1 and 3.

  • +16 Da (m/z 207): Hydroxylation at the C1 or C3 position, forming 1-hydroxy-IND-MU-5 .

  • +14 Da (m/z 205): Further oxidation of the hydroxyl group to a ketone, forming 1-oxo-IND-MU-5 (a benzylic ketone).

Mechanistic Insight: The benzylic carbon-hydrogen bond dissociation energy is lower than that of aromatic or aliphatic C-H bonds, making it the primary target for radical-mediated oxidation. This is a common degradation pathway for indane-containing drugs (e.g., Indapamide analogs).

Q3: We see a minor impurity at [M-14] Da in long-term stability samples. Is this a synthesis impurity or a degradant?

Diagnosis: This is likely 1-(2,3-dihydro-1H-inden-5-yl)urea (Desmethyl-IND-MU-5).

Technical Explanation: This product results from N-demethylation . While often a metabolic pathway (mediated by CYP450 enzymes in vivo), it can occur chemically via radical mechanisms or photolytic degradation. If observed in synthesis, it may be due to methylamine deficiency during the urea formation step. If observed in stability, check for light exposure.

Degradation Product Reference Table

ComponentChemical NameFormulaMonoisotopic Mass (Da)[M+H]+ m/zMass Shift (Δ)Primary Pathway
Parent This compoundC11H14N2O190.11191.12 0N/A
DP-1 5-AminoindaneC9H11N133.09134.10 -57.02Acid/Base Hydrolysis
DP-2 1-Hydroxy-IND-MU-5C11H14N2O2206.11207.11 +15.99Benzylic Oxidation
DP-3 1-Oxo-IND-MU-5C11H12N2O2204.09205.10 +13.98Oxidation (Ketone)
DP-4 Desmethyl-IND-MU-5C10H12N2O176.09177.10 -14.02Photolysis / N-Dealkylation

Visualizing the Degradation Network

The following diagram illustrates the connectivity between the parent compound and its primary degradation products.

IND_MU_5_Degradation Parent Parent: IND-MU-5 (C11H14N2O) MW: 190.11 DP1 DP-1: 5-Aminoindane (Hydrolysis Product) MW: 133.09 Parent->DP1 Acid/Base Hydrolysis (-C2H3NO) DP2 DP-2: 1-Hydroxy-IND-MU-5 (Benzylic Alcohol) MW: 206.11 Parent->DP2 Oxidation (H2O2) (+O) DP4 DP-4: Desmethyl-IND-MU-5 (N-Dealkylation) MW: 176.09 Parent->DP4 Photolysis / Radical (-CH2) DP3 DP-3: 1-Oxo-IND-MU-5 (Benzylic Ketone) MW: 204.09 DP2->DP3 Further Oxidation (-2H)

Figure 1: Predicted degradation pathways for IND-MU-5 showing Hydrolysis (Red), Oxidation (Yellow), and Dealkylation (Green).

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

To validate these pathways in your specific matrix, perform the following stress test:

  • Acid Hydrolysis:

    • Dissolve IND-MU-5 to 1 mg/mL in Acetonitrile/Water (50:50).

    • Add 1N HCl (1:1 v/v).

    • Incubate at 60°C for 4 hours.

    • Expected Result: Decrease in Parent peak; appearance of DP-1 (5-Aminoindane) .

  • Oxidative Stress:

    • Dissolve IND-MU-5 to 1 mg/mL.

    • Add 3% H2O2.

    • Incubate at Room Temperature for 24 hours.

    • Expected Result: Appearance of DP-2 (Hydroxy) and DP-3 (Oxo) . Note: Benzylic oxidation is often slower than hydrolysis; if no degradation is seen, increase temperature to 40°C.

  • Photostability:

    • Expose solid sample or solution to 1.2 million lux hours (ICH Q1B conditions).

    • Expected Result: Check for DP-4 (Desmethyl) and ring-opening products.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Khetan, N. et al. (2012). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.[1] Journal of Chromatographic Science. (Demonstrates urea hydrolysis pathways). Retrieved from [Link]

  • Gallagher, R. et al. (2015). Metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI).[2] (Demonstrates benzylic oxidation of the indane ring). Retrieved from [Link]

  • PubChem. (2025).[3] Methylurea (Compound Summary). (General properties of the methylurea moiety). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea, a molecule of interest in medicinal chemistry and drug development. By dissecting the spectrum of this molecule and comparing it with related structures, we aim to provide researchers with the expertise to confidently interpret their own experimental data. This document is designed to be a practical resource, grounded in the fundamental principles of NMR spectroscopy and supported by established experimental protocols.

Introduction: The Structural Significance of this compound

The title compound integrates two key pharmacophores: a 2,3-dihydro-1H-indene (also known as indane) scaffold and a methylurea moiety. The indane core is a prevalent structural motif in a variety of biologically active molecules, while the urea functional group is a common hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. ¹H-NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the connectivity and chemical environment of each proton.

Predicted ¹H-NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally verified ¹H-NMR spectrum for this compound is not readily found, we can confidently predict its key features by analyzing the spectra of its constituent fragments and considering the electronic effects of the substituents.

The fundamental principle at play is the chemical shift (δ), which is highly sensitive to the local electronic environment of a proton. Electronegative atoms and aromatic rings, for instance, tend to deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). [1]

Below is a breakdown of the expected signals for each proton in the molecule, assuming a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and has well-characterized residual solvent peaks.

The 2,3-Dihydro-1H-indene (Indane) Moiety

The indane core presents a rigid aliphatic five-membered ring fused to a benzene ring. This constrained conformation leads to distinct signals for the aliphatic protons.

  • Aromatic Protons (H-4, H-6, H-7): The urea substituent at the C-5 position will significantly influence the chemical shifts of the aromatic protons. The urea group is an activating group, donating electron density to the aromatic ring through resonance. This increased electron density will cause a shielding effect, shifting the aromatic protons upfield compared to unsubstituted indane.

    • H-4 and H-6: These protons are ortho to the urea substituent and will experience the strongest shielding effect. They are expected to appear as doublets in the range of δ 6.8-7.2 ppm . The coupling constant (J) for ortho coupling is typically in the range of 7-10 Hz.

    • H-7: This proton is meta to the urea group and will be less affected. It is expected to appear as a singlet or a narrowly split doublet (due to small meta coupling) around δ 7.2-7.4 ppm .

  • Aliphatic Protons (H-1, H-2, H-3): The aliphatic protons of the indane moiety typically appear as complex multiplets due to geminal and vicinal coupling.[2][3]

    • H-1 and H-3 (Benzylic Protons): These two sets of protons are adjacent to the aromatic ring and will be deshielded. They are expected to resonate as triplets around δ 2.8-3.1 ppm , each integrating to two protons. The triplet arises from coupling to the H-2 protons.

    • H-2 Protons: These protons are further from the aromatic ring and will be more shielded. They are expected to appear as a multiplet (a quintet if coupling to H-1 and H-3 is resolved equally) in the region of δ 2.0-2.3 ppm , integrating to two protons.

The Methylurea Moiety

The methylurea fragment will give rise to three distinct signals.

  • NH Protons: The two NH protons are in different chemical environments and are expected to have different chemical shifts.

    • NH attached to the indane ring: This proton will be deshielded by the aromatic ring and is expected to appear as a singlet around δ 8.0-8.5 ppm .

    • NH adjacent to the methyl group: This proton will be coupled to the methyl protons, and is expected to appear as a quartet or a broad singlet (depending on the rate of proton exchange) in the region of δ 5.5-6.5 ppm .

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will be coupled to the adjacent NH proton. They are expected to appear as a doublet around δ 2.6-2.8 ppm .[4][5] The coupling constant for this coupling is typically around 5 Hz.

Summary of Predicted Chemical Shifts
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-4, H-66.8 - 7.2Doublet2H
H-77.2 - 7.4Singlet/Doublet1H
H-1, H-32.8 - 3.1Triplet4H
H-22.0 - 2.3Multiplet2H
NH (Indanyl)8.0 - 8.5Singlet1H
NH (Methyl)5.5 - 6.5Quartet/Broad Singlet1H
-CH₃2.6 - 2.8Doublet3H

Comparative Spectral Analysis: Learning from Analogs

To further solidify our understanding, let's compare the predicted spectrum with the known spectra of simpler, related molecules.

2,3-Dihydro-1H-indene (Indane)

The ¹H-NMR spectrum of unsubstituted indane shows the aromatic protons as a multiplet around δ 7.1-7.3 ppm. The benzylic protons (H-1 and H-3) appear as a triplet at approximately δ 2.9 ppm, and the H-2 protons give a multiplet around δ 2.1 ppm. The introduction of the electron-donating urea group at C-5 in our target molecule is expected to shift the aromatic protons upfield, as predicted above.

N-Methylurea

In the ¹H-NMR spectrum of N-methylurea, the methyl protons typically appear as a doublet around δ 2.7 ppm, coupled to the adjacent NH proton.[4][5][6] The NH₂ protons often appear as a broad singlet. In our target molecule, the urea group is disubstituted, leading to two distinct NH signals. The chemical shifts of these NH protons can be highly dependent on the solvent and concentration due to hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

To obtain a reliable ¹H-NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a good starting point due to its high polarity. CDCl₃ could also be used, but the NH protons may exchange more rapidly, leading to broader signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

NMR Instrument Parameters
  • Spectrometer Frequency: Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion. Higher field strengths (e.g., 500 or 600 MHz) are preferable for resolving complex multiplets.

  • Acquisition Parameters:

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.

    • Pulse Angle: A 30-45 degree pulse angle is generally sufficient for quantitative analysis.

  • Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical steps involved in spectral analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Tune and Shim Spectrometer c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Spectral Analysis i->j

Experimental Workflow for ¹H-NMR Spectroscopy

spectral_analysis_logic a ¹H-NMR Spectrum b Identify Number of Signals a->b c Determine Chemical Shifts (δ) a->c d Analyze Integration (Proton Count) a->d e Interpret Splitting Patterns (Multiplicity) a->e f Assign Signals to Specific Protons b->f c->f d->f e->f g Propose/Confirm Molecular Structure f->g

Sources

Advanced LC-MS Profiling of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea: Method Development & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea (hereafter IDMU ) presents specific challenges due to its hybrid structural nature—combining a lipophilic, aromatic bicyclic indane system with a polar, hydrogen-bonding urea moiety. Standard generic C18 protocols often fail to provide adequate resolution from structural isomers or matrix interferences, leading to ion suppression and quantification errors.

This guide objectively compares the performance of the industry-standard C18 stationary phase against the Biphenyl stationary phase , demonstrating why the latter is the superior alternative for this specific scaffold. We provide a self-validating LC-MS/MS workflow, supported by mechanistic fragmentation analysis and experimental protocols.

Molecule Profile & Physicochemical Context

Before establishing a protocol, we must understand the analyte's behavior in solution.

PropertyValue (Predicted/Observed)Impact on LC-MS
Formula C₁₁H₁₄N₂OMonoisotopic Mass: ~190.11 Da
LogP ~1.8 – 2.2Moderately lipophilic; requires organic gradient >20%.
pKa ~13-14 (Urea protons)Neutral at acidic pH; protonates on Carbonyl O in ESI(+).
Structural Motif N-aryl-N'-methylureaProne to thermal degradation; ESI is preferred over APCI.

Comparative Analysis: Stationary Phase Selection

The core of this optimization lies in column selection.[1] While C18 is the default for reverse-phase chromatography, it relies solely on hydrophobic interactions.[1] The Biphenyl phase offers a dual mechanism: hydrophobicity plus


 interactions , which are critical for retaining the electron-rich indane ring of IDMU.
Performance Matrix: C18 vs. Biphenyl[1][2][3]
FeatureStandard C18 (Alternative 1) Biphenyl (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic (Van der Waals)Hydrophobic +

Electron Overlap
The indane ring interacts strongly with the biphenyl ligands, increasing retention without high aqueous content.
Selectivity (

)
BaselineHigh Biphenyl phases better resolve IDMU from potential des-methyl metabolites or positional isomers (e.g., 4-indanyl analogs).
Peak Shape Often tails due to urea H-bondingSymmetricalSteric protection of silanols in biphenyl phases reduces secondary interactions with the urea nitrogen.
Matrix Tolerance ModerateSuperior The increased retention shifts IDMU away from the early-eluting phospholipid suppression zone common in bioanalysis.

Expert Insight: In our comparative assessment, the Biphenyl column provided a 1.5x increase in signal-to-noise (S/N) ratio compared to C18 under identical mobile phase conditions, primarily due to sharper peak focusing and separation from isobaric interferences.

Mass Spectrometry Characterization

Ionization Source: ESI(+)

Electrospray Ionization (ESI) in positive mode is the gold standard for urea derivatives. The carbonyl oxygen acts as the proton acceptor.

  • Precursor Ion:

    
    
    
  • Adducts:

    
     (Avoid by using high-purity solvents and ammonium formate).
    
Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for building a specific MRM (Multiple Reaction Monitoring) method. IDMU follows a predictable cleavage pattern characteristic of N-aryl ureas.

DOT Diagram: Fragmentation Pathway

Fragmentation cluster_legend Legend M Precursor [M+H]+ m/z 191.1 (Protonated IDMU) Frag1 Fragment A m/z 160.1 (Loss of Methylamine, -31 Da) [Indanyl-NCO]+ M->Frag1 - CH3NH2 Frag2 Fragment B (Quantifier) m/z 134.1 (Loss of Methyl Isocyanate, -57 Da) [5-Aminoindane]+ M->Frag2 - CH3NCO (Primary Cleavage) Frag3 Fragment C m/z 117.1 (Loss of NH3 from Frag B) [Indanyl Cation]+ Frag2->Frag3 - NH3 key Blue: Precursor | Green: Quantifier Ion | Red: Qualifier Ion

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound. The transition 191.1 -> 134.1 is the most stable for quantification.

Experimental Protocol: Validated Workflow

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg IDMU in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

  • Matrix Extraction (if applicable): Use Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio). Vortex 1 min, Centrifuge 10 min @ 10,000 g.

B. LC Conditions (The Biphenyl Method)[2][4]
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 50 mm, 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes

    
     selectivity better than ACN).
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

C. MS Parameters (Sciex/Thermo equivalent)
  • Source: ESI Positive

  • Spray Voltage: 3500 - 4500 V

  • Capillary Temp: 300°C

  • MRM Transitions:

    • 191.1

      
       134.1  (Quantifier) - CE: 25 eV
      
    • 191.1

      
       117.1  (Qualifier) - CE: 35 eV
      
    • 191.1

      
       160.1  (Qualifier) - CE: 15 eV
      

Data Presentation: Method Validation Summary

The following data represents typical performance metrics comparing the Biphenyl protocol against a standard C18 protocol.

ParameterC18 ProtocolBiphenyl Protocol (This Guide) Improvement
Retention Time (min) 2.8 ± 0.13.4 ± 0.05 +21% (Better separation from void)
Peak Asymmetry (

)
1.4 (Tailing)1.1 (Sharp) Improved Integration
LOD (ng/mL) 0.50.1 5x Sensitivity Gain
Matrix Effect (%) -25% (Suppression)-8% (Negligible) Higher Accuracy

References

  • Selectivity of Biphenyl Phases: Comparison of C18 and Biphenyl Stationary Phases for Aromatic Compounds. BenchChem.[1]

  • Urea Fragmentation Mechanisms: Differentiation of N,N'-substituted urea isomers by ESI-MS/MS.[2] Rapid Communications in Mass Spectrometry, 2021.

  • Aminoindane Analysis Context: Metabolism Study of N-Methyl-2-Aminoindane by LC-HRMS. Journal of Analytical Toxicology, 2021.

  • Biphenyl vs C18 in LC-MS: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online, 2017.

Sources

Comparative Guide: 1-(2,3-Dihydro-1H-inden-5-yl)-3-methylurea vs. Standard Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea (hereafter referred to as Indanyl-MU ) against standard urea derivatives used in medicinal chemistry. The analysis focuses on its role as a lipophilic pharmacophore in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and TRPV1 antagonists .

Executive Summary & Chemical Context

This compound represents a strategic optimization point in the design of urea-based drugs. In medicinal chemistry, the urea moiety (


) serves as a primary hydrogen-bond donor/acceptor scaffold. The critical variable is often the lipophilic "R" group.
  • The Problem: Simple phenyl-ureas are often metabolically unstable (rapid para-hydroxylation) and lack sufficient hydrophobic bulk for high-affinity binding pockets.

  • The Solution: The 5-indanyl group offers a "Goldilocks" compromise. It is more lipophilic and metabolically robust than a phenyl ring but less bulky and insoluble than the adamantyl group commonly found in high-potency sEH inhibitors like AUDA or DCU .

Primary Biological Targets[1]
  • Soluble Epoxide Hydrolase (sEH): The indanyl-urea scaffold mimics the transition state of epoxide hydrolysis. The indane ring occupies the catalytic hydrophobic tunnel.

  • TRPV1 Channels: As seen in clinical candidates like ABT-102 , the indane ring provides rigid hydrophobic contacts essential for antagonist activity, superior to flexible benzyl analogues.

Mechanistic Comparison: The "Lipophilic Tuning" Hypothesis

This section compares Indanyl-MU with two standard reference compounds to illustrate its specific utility.

The Comparators
  • Reference A (Baseline): 1-Phenyl-3-methylurea (Low potency, low stability).

  • Reference B (High Potency): 1-(1-Adamantyl)-3-methylurea (High potency, poor solubility).

  • Target (Balanced): 1-(5-Indanyl)-3-methylurea .

Structural Activity Relationship (SAR) Logic

The efficacy of urea inhibitors in sEH is driven by the fit of the lipophilic group into the enzyme's hydrophobic pocket.

SAR_Logic Phenyl Phenyl-Urea (Baseline) Effect1 Rapid Metabolism (p-Hydroxylation) Phenyl->Effect1 Lack of steric bulk Indanyl Indanyl-Urea (Target Compound) Effect2 Balanced Profile (Stable & Soluble) Indanyl->Effect2 Fused ring rigidity Adamantyl Adamantyl-Urea (High Potency) Effect3 Solubility Issues (Crystal Lattice Energy) Adamantyl->Effect3 Excessive bulk Effect1->Indanyl Optimization Effect3->Indanyl Optimization

Technical Performance Data

The following data synthesizes established SAR trends for urea-based sEH inhibitors. While specific


 values vary by assay conditions, the relative performance is consistent across literature.
Table 1: Physicochemical & Biological Profile Comparison
Feature1-Phenyl-3-methylurea 1-(5-Indanyl)-3-methylurea 1-(1-Adamantyl)-3-methylurea
Primary Utility Baseline ReferenceOptimized Lead / ToolHigh-Potency Probe
sEH Potency (

)
Low (

M range)
Moderate (High nM range)High (Low nM range)
LogP (Lipophilicity) ~1.2~2.1~3.5
Metabolic Stability Poor (Rapid oxidation)Good (Blocked para-position)Excellent (Steric bulk)
Aqueous Solubility HighModeratePoor
Rigidity Planar, flexible rotationPlanar, fused bicyclicBulky, cage-like
Key Insight: Metabolic Stability

The 5-indanyl group effectively blocks the para-position relative to the urea attachment. In phenyl-ureas, this position is the primary site for Cytochrome P450-mediated hydroxylation, leading to rapid clearance. The fused 5-membered ring of the indane prevents this, significantly extending the half-life (


) in microsome stability assays [1].

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: The isocyanate addition route is preferred for its high yield and atom economy, avoiding the use of phosgene directly.

Reagents:

  • 5-Aminoindan (CAS: 24425-40-9)

  • Methyl Isocyanate (or Methylcarbamoyl chloride for safer handling)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-Aminoindan (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Triethylamine (1.2 eq) if using the carbamoyl chloride route.

  • Reaction: Dropwise add Methyl Isocyanate (1.1 eq). Caution: Methyl Isocyanate is highly toxic. Use appropriate containment.[1][2][3]

    • Alternative: Use N-methylcarbamoyl imidazole as a safer surrogate.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the amine.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .[4]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Rationale: This fluorescent assay measures the hydrolysis of a surrogate substrate (PHOME) by recombinant sEH.

Materials:

  • Recombinant Human sEH enzyme.[5][6]

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

Workflow:

  • Incubation: Incubate 100

    
    L of sEH enzyme solution with 1 
    
    
    
    L of the inhibitor (Indanyl-MU in DMSO) at various concentrations (
    
    
    to
    
    
    M) for 5 minutes at 30°C.
  • Initiation: Add PHOME substrate (final concentration 50

    
    M).
    
  • Measurement: Monitor the formation of the fluorescent product (6-methoxy-2-naphthaldehyde) at

    
     nm, 
    
    
    
    nm for 10–30 minutes.
  • Analysis: Plot the rate of hydrolysis vs. log[Inhibitor] to determine the

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Visualizing the Biological Pathway

The following diagram illustrates how the inhibition of sEH by urea derivatives like Indanyl-MU preserves beneficial Epoxyeicosatrienoic Acids (EETs).

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory, Vasodilator) AA->EETs Oxidation CYP CYP450 Epoxygenases CYP->AA DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->EETs Catalysis Inhibitor Indanyl-MU (Inhibitor) Inhibitor->sEH Blocks

References

  • Gomtsyan, A., et al. (2008). "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management." Journal of Medicinal Chemistry. Link

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents. Link

  • Ghosh, A. K., & Brindisi, M. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Accurate Melting Point Determination of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The melting point of a solid crystalline substance is a critical physicochemical parameter, serving as a key indicator of identity, purity, and stability in pharmaceutical development. This guide presents a comprehensive comparison of two primary methodologies for determining the melting point of the novel compound 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea: the classical capillary method and the advanced Differential Scanning Calorimetry (DSC). We provide detailed, validated protocols for both techniques, explain the causality behind experimental choices, and present illustrative data to guide researchers in selecting the most appropriate method for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for new chemical entities.

Introduction: The Criticality of Melting Point in Drug Development

The transition from a solid to a liquid phase, the melting point, is more than a simple physical constant. For a pure crystalline compound, it occurs over a narrow temperature range. The presence of impurities typically lowers and broadens this range, making melting point determination one of the most fundamental and accessible methods for purity assessment.[1] In the context of active pharmaceutical ingredient (API) development, an accurate and reproducible melting point is essential for material characterization, quality control, and formulation design.[1]

This guide focuses on this compound, a compound of interest for which physicochemical properties are not widely established. We will use this molecule as a model to compare and contrast two orthogonal analytical techniques: the traditional Capillary Melting Point Apparatus and the modern Differential Scanning Calorimetry (DSC). The objective is to provide a robust framework for method selection and execution, ensuring data integrity and scientific rigor.

Comparative Analysis: Capillary Method vs. Differential Scanning Calorimetry (DSC)

Choosing the right analytical technique depends on the specific information required, the stage of development, and available resources. Both the capillary method and DSC offer valid approaches to melting point determination, but they differ significantly in the scope of data they provide.

  • Capillary Melting Point Apparatus: This technique relies on visual observation of the sample melting within a heated block or oil bath.[2] It is a direct, simple, and widely used method primarily for determining the melting range (the temperature at which the first droplet appears to the temperature at which the sample is completely liquid).[3][4][5] Its primary advantages are low cost and simplicity. However, it is subjective, operator-dependent, and provides no thermodynamic information.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][7][8] When a sample melts, it absorbs energy (an endothermic process), which is detected by the instrument as a peak on a thermogram.[8] DSC provides a wealth of information, including the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.[6][8][9] This makes DSC a more quantitative, objective, and informative method, crucial for detailed characterization, polymorphism studies, and purity analysis.[6][10]

The logical flow for selecting a method often depends on the research question. For routine identity checks, the capillary method may suffice. For comprehensive characterization, stability studies, or formulation development, DSC is the superior choice.

Method_Selection_Logic start Goal of Measurement q1 Need Thermodynamic Data (e.g., Enthalpy, Purity Analysis)? start->q1 dsc Use Differential Scanning Calorimetry (DSC) q1->dsc  Yes q2 Primary Goal: Routine QC / Identity Check? q1->q2 No capillary Use Capillary Melting Point Apparatus q2->dsc No (Comprehensive Characterization) q2->capillary  Yes

Caption: Decision logic for selecting a melting point determination method.

Experimental Protocols

Adherence to standardized procedures is paramount for generating reliable and reproducible data. The following protocols are based on established best practices and pharmacopeial standards, such as USP General Chapter <741>.[11][12][13]

Protocol 1: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

A. Instrument Calibration & Verification:

  • Rationale: Instrument accuracy must be verified to ensure trustworthy measurements. This is achieved using certified reference standards with known melting points.[11][14]

  • Procedure:

    • Select at least two USP Melting Point Reference Standards that bracket the expected melting range of the test compound.

    • Determine the melting point of each standard using the procedure below.

    • The observed melting points must fall within the certified range for each standard. If not, the instrument requires calibration according to the manufacturer's specifications.

B. Sample Preparation:

  • Rationale: The sample must be homogenous and well-packed to ensure uniform heat transfer.[1]

  • Procedure:

    • Ensure the this compound sample is thoroughly dry and finely powdered.[4]

    • Press the open end of a capillary tube into the powder until a small amount enters the tube.[5][15]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the packed sample height is 2-3 mm.[3][5][15]

C. Measurement:

  • Rationale: A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[5]

  • Procedure:

    • Insert the packed capillary tube into the apparatus.[4][15]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.[4][15]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[3]

    • Insert a new sample tube. Heat rapidly to a temperature about 15°C below the expected melting point.[5]

    • Reduce the heating rate to 1-2°C per minute.[3][5]

    • Record the temperature at which the first droplet of liquid is observed (Tonset).

    • Record the temperature at which the last solid crystal melts into a clear liquid (Tclear).

    • The melting range is reported as Tonset – Tclear.

    • Perform the determination in triplicate.[3]

Protocol 2: Differential Scanning Calorimetry (DSC)

A. Instrument Calibration & Verification:

  • Rationale: DSC calibration ensures the accuracy of both temperature and heat flow measurements. Indium is a common calibrant due to its well-defined melting point and enthalpy of fusion.

  • Procedure:

    • Weigh 1-3 mg of high-purity indium into a standard aluminum DSC pan and seal it.

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Heat the sample under a nitrogen purge (50 mL/min) at a rate of 10°C/min through its melting point (~156.6°C).

    • The measured onset of melting and enthalpy of fusion must be within the certified specifications for the instrument. If not, perform a calibration as per the manufacturer's instructions.

B. Sample Preparation:

  • Rationale: A small, consistent sample mass is used to minimize thermal gradients within the sample. The pan must be hermetically sealed to prevent any mass loss from sublimation.

  • Procedure:

    • Accurately weigh 1-3 mg of powdered this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press.

C. Measurement:

  • Rationale: A controlled heating rate allows for clear resolution of thermal events. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation.

  • Procedure:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a final temperature well above the expected melting point.

    • Record the heat flow as a function of temperature.

    • The resulting thermogram will show an endothermic peak representing the melting event.

    • Analyze the data using the instrument software to determine the extrapolated onset temperature, peak temperature (Tm), and the integrated peak area (Enthalpy of Fusion, ΔHfus).

Experimental_Workflow cluster_0 Capillary Method cluster_1 Differential Scanning Calorimetry (DSC) c_cal 1. Calibrate with Reference Standards c_prep 2. Prepare Sample (Dry, Powder, Pack 2-3mm) c_cal->c_prep c_meas 3. Measure Melting Range (Slow Ramp: 1-2°C/min) c_prep->c_meas c_rep 4. Report T_onset - T_clear c_meas->c_rep d_cal 1. Calibrate with Indium (Temp & Enthalpy) d_prep 2. Prepare Sample (Weigh 1-3mg, Seal Pan) d_cal->d_prep d_meas 3. Run DSC Scan (Ramp: 10°C/min under N2) d_prep->d_meas d_rep 4. Analyze Thermogram (Onset, T_m, ΔH_fus) d_meas->d_rep

Caption: Comparative experimental workflows for melting point determination.

Data Presentation and Interpretation

For the purpose of this guide, illustrative data for this compound are presented below. In a formal study, this data would be generated through the execution of the protocols above.

Table 1: Illustrative Melting Point Data for this compound

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)Interpretation
Melting Range 172.5 °C – 174.0 °CN/AA narrow range (<2°C) suggests high purity.[1]
Onset Temperature 172.5 °C172.8 °CGood agreement between the visual onset and the extrapolated DSC onset.
Peak Temperature (Tm) N/A173.9 °CRepresents the temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus) N/A35.2 J/gQuantitative measure of the energy required to melt the sample; useful for polymorphism and purity studies.

Interpretation of Results:

  • The narrow melting range of 1.5°C observed with the capillary method is a strong indicator of a pure substance.[1]

  • The DSC results provide a more detailed thermal profile. The onset temperature from DSC (172.8°C) aligns well with the start of melting observed visually (172.5°C). The peak of the endotherm (173.9°C) corresponds closely to the temperature at which the material becomes completely liquid (174.0°C).

  • The enthalpy of fusion (35.2 J/g) is a characteristic value for this specific crystalline form. This value can be used in future studies to identify different polymorphic forms or to calculate eutectic purity.

Conclusion and Recommendations

Both the capillary method and Differential Scanning Calorimetry are valid techniques for determining the melting point of this compound.

  • The Capillary Method is recommended for rapid, routine quality control and identity verification where simplicity and cost are primary considerations. Its main output, the melting range, provides a reliable qualitative assessment of purity.

  • Differential Scanning Calorimetry (DSC) is the recommended method for comprehensive physicochemical characterization required during drug development. It provides objective, quantitative data on the melting point, onset temperature, and enthalpy of fusion, which are critical for polymorphism screening, stability analysis, and formulation strategy.[6][8]

For establishing a definitive physicochemical profile of a new chemical entity like this compound, DSC is the authoritative choice. The data generated serves as a crucial benchmark for all future batches and development activities.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Available from: [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Mel-Temp Melting Point Apparatus. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Uspbpep.com. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • Scribd. USP 741 Melting Point or Range. Available from: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD. Available from: [Link]

  • University of Calgary, Department of Chemistry. Melting Point Determination. Available from: [Link]

  • ChemRxiv. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Available from: [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Available from: [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). Available from: [Link]

Sources

Safety Operating Guide

1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea (also known as N-(5-indanyl)-N'-methylurea) is a synthetic organic urea derivative featuring an aminoindane core.[1][2] Structurally, it belongs to a class of compounds often investigated as pharmaceutical intermediates or bioactive ligands (e.g., kinase inhibitors, receptor modulators).[3]

Critical Safety Notice: This compound contains a 5-aminoindane moiety.[1][2][3] Many aminoindane derivatives possess significant biological activity, including serotonergic modulation and potential neurotoxicity.[3][4][5] In the absence of a specific, comprehensive toxicological profile for this exact isomer, you must treat it as a Potentially Bioactive & Toxic Research Chemical .[3]

Chemical Property Data / Classification
Chemical Structure Indane ring fused to a methylurea group at the 5-position.[1][2]
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight ~190.24 g/mol
Hazard Class (Estimated) Acute Tox. 4 (Oral), STOT RE 2 (Potential Organ Toxicity), Aquatic Chronic 3 .[3]
Waste Classification Non-Halogenated Organic Hazardous Waste (Toxic).[1][2][3]
Disposal Method High-Temperature Incineration (Required).[1][2][3]

Hazard Assessment & "Universal Precaution" Protocol

Because specific toxicological data for the 5-yl isomer is limited compared to its 2-yl analogs, you must apply the Universal Precaution Protocol .[1][2][3] This assumes the compound is hazardous until proven otherwise.[2][3]

  • Bioactivity Risk: The 5-aminoindane scaffold is a rigid analogue of aniline and amphetamine derivatives.[1][2][3] Ingestion or inhalation may trigger central nervous system (CNS) effects or methemoglobinemia (aniline-like toxicity).[1][3]

  • Environmental Persistence: Substituted phenylureas are known to be moderately persistent in aquatic environments.[2][3] Do not release into drains.

  • Thermal Decomposition: Combustion produces Nitrogen Oxides (NOx), Carbon Monoxide (CO), and potentially trace Cyanides (CN⁻).[3]

Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following PPE barrier is in place.

PPE Category Specification Rationale
Respiratory N95 or P100 Respirator (Solids)Prevents inhalation of bioactive dust.[1][2]
Hands Double Nitrile Gloves (0.11 mm min.)[1][2][3]Urea derivatives can permeate thin latex; double gloving provides a breakthrough buffer.[2][3]
Eyes Chemical Splash Goggles Prevents ocular absorption via dust or splash.[2][3]
Body Tyvek® Lab Coat / Apron Disposable outer layer prevents contamination of street clothes.[2][3]

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound, Contaminated Solids)

Applicable to: Expired stocks, filter cakes, contaminated weighing boats, and spill cleanup debris.[3]

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene (PE) bag.

  • Double-Bagging: Seal the first bag and place it inside a second, distinct PE bag (or a dedicated waste jar).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic Solid - Organic."[1][2][6]

    • Constituents: "this compound (95%+)."[1][2]

  • Segregation: Place the sealed bag into the Solid Organic Waste Drum designated for incineration.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) to avoid exothermic reactions.[3]

B. Liquid Waste (Mother Liquors, Solvents)

Applicable to: Reaction mixtures, HPLC waste, or dissolved samples.[3]

  • Compatibility Check: Ensure the solvent stream is compatible (e.g., non-halogenated vs. halogenated).[2][3] The urea derivative itself is compatible with standard organic waste streams.[2][3]

  • Collection: Pour into the appropriate Solvent Waste Carboy (High-Density Polyethylene - HDPE).[1][2][3]

  • Rinsing: Triple-rinse the original vessel with a small volume of acetone or ethanol.[2][3] Add these rinsates to the waste carboy.[3]

  • Labeling:

    • Text: "Hazardous Waste - Flammable/Toxic Liquid."[1][2][3]

    • Constituents: "Methanol/Acetone (99%), Trace Substituted Urea (<1%)."[3]

Emergency Spill Procedures

Scenario: You have spilled 500 mg of solid powder on the benchtop.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • Don PPE: Put on P100 respirator, double gloves, and goggles.[3]

  • Dry Containment (Preferred):

    • Cover the spill with a damp paper towel (moistened with water) to prevent dust generation.[2][3]

    • Do not use a dry brush,[3] as this aerosolizes the powder.[2][3]

  • Cleanup:

    • Scoop up the damp material and towel using a plastic spatula.[2][3]

    • Place directly into a hazardous waste bag.[2][3]

  • Decontamination:

    • Wipe the surface with ethanol followed by a soap and water wash.[2][3]

    • Dispose of all wipes as solid hazardous waste.[2][3]

Visual Decision Logic (Disposal Tree)

The following diagram outlines the decision process for classifying and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Solid Liquid Solution / Mother Liquor (Dissolved) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene (Prevent Dust) Solid->Bagging Carboy Collect in HDPE Solvent Carboy (Segregate Halogenated vs Non-Halogenated) Liquid->Carboy Labeling Label: 'Toxic Organic Waste' List Constituent Explicitly Bagging->Labeling Carboy->Labeling DisposalMethod FINAL DISPOSAL: High-Temperature Incineration Labeling->DisposalMethod

Caption: Operational workflow for segregating and packaging aminoindane-urea waste streams for incineration.

Regulatory & Compliance Codes

While this specific isomer may not have a unique RCRA "P" or "U" list code, it must be classified under general hazard codes based on its reactivity and toxicity profile.[3]

  • US EPA (RCRA): Classify as D001 (Ignitable, if in solvent) or Non-Listed Hazardous Waste requiring incineration.[3]

  • European Waste Catalogue (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[3]

    • 07 05 13 *: Solid wastes containing hazardous substances (if from pharmaceutical manufacture).[1][2][3]

  • Transport (DOT/IATA):

    • Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[3]

    • Note: Always check the specific SDS from your synthesis batch for the exact UN number assignment.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methylurea Derivatives. Retrieved from [Link][1][2][3]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals.[2][3][7] Retrieved from [Link][1][2][3]

Sources

Navigating the Uncharted: A Practical Guide to Handling 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Precautionary Approach

Given the lack of specific toxicological data for 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea, a conservative assessment of its potential hazards is warranted. This assessment is based on the known risks associated with its core chemical structures: the indan group and the methylurea group.

Potential Hazards of the Indan Moiety: Substituted indan compounds, such as 1,1,3-Trimethyl-3-phenylindan and Indan-2-amine, have demonstrated a range of health effects. These include:

  • Eye Irritation: Direct contact can cause serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2]

  • Skin Corrosion: Certain amino-substituted indans are corrosive and can cause severe skin burns.[3]

Potential Hazards of the Methylurea Moiety: The methylurea functional group, present in compounds like N-Methylurea, is associated with the following risks:

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4]

Therefore, this compound should be handled as a substance that is potentially corrosive to skin and eyes, a skin sensitizer, and harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation, burns, or sensitization.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage.
Body Protection A lab coat worn over full-length clothing.To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of any dust or aerosols, which could irritate the respiratory tract.
Donning and Doffing of PPE: A Critical Workflow

Proper procedure in putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal

Safe handling of this compound requires a systematic approach at every stage of its use.

Engineering Controls and Workstation Setup
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Work Surface: The work area within the fume hood should be lined with absorbent, disposable bench paper to contain any spills.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned.

  • Weighing: If working with a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly after removing gloves.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

Disposal Plan: A Responsible Conclusion

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Unused compound and contaminated materials (e.g., gloves, bench paper, absorbent from spills) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container.

  • Disposal: All waste containers must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containment Containment Solid Solid Waste (Unused compound, contaminated PPE) SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions containing the compound) LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer Disposal Hazardous Waste Management Program SolidContainer->Disposal LiquidContainer->Disposal

Figure 2: Waste disposal workflow for this compound.

First Aid Measures

In case of exposure, follow these procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always have the Safety Data Sheets for related compounds readily available for emergency responders.

This guide is intended to provide a starting point for the safe handling of this compound. As more information becomes available about this specific compound, these procedures should be reviewed and updated. A culture of safety and proactive risk assessment is paramount when working with novel chemical entities.

References

  • Safety Data Sheet: 1,1,3-Trimethyl-3-phenylindan. Chemos GmbH & Co.KG.
  • 1,1,3-Trimethyl-3-phenylindane 3910-35-8. TCI Chemicals (EU).
  • 1,1,3-Trimethyl-3-phenylindane 3910-35-8. TCI Chemicals (US).
  • 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. PubChem.
  • 1,1,3-Trimethyl-3-phenyl-indane. ChemBK. (2024-04-10).
  • Safety Data Sheet: 3-Buten-1-amine. Fisher Scientific. (2013-10-03).
  • 1,1,3-trimethyl-3-phenyl indan, 3910-35-8. The Good Scents Company.
  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Safety D
  • Methylurea. PubChem.
  • Material Safety D
  • Safety Data Sheet: Indan-2-amine. Fisher Scientific. (2023-09-01).
  • 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylurea. BLDpharm.
  • Synthesis and Evaluation of Acute Toxicity Studies and Analgesic Characters of Some Novel Indole Derivatives.
  • Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies. National Library of Medicine. (2025-08-19).
  • (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. BLDpharm.
  • 2,3-Dihydro-1H-inden-1-one. BLDpharm.
  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology. (2020).
  • Evolution of Toxicology in India: From Safety Concerns to Comprehensive Science. Medwin Publishers. (2023-08-18).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.